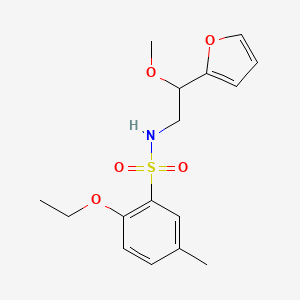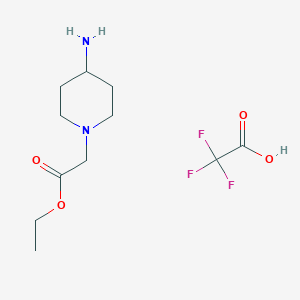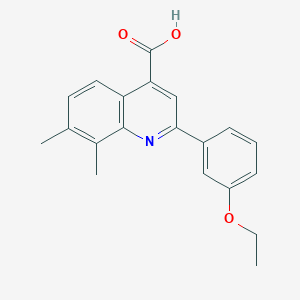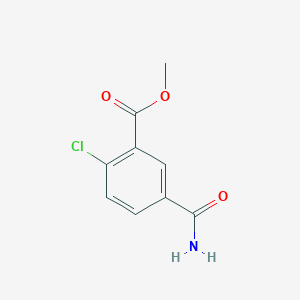![molecular formula C17H14ClN3OS B2846060 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392241-61-1](/img/structure/B2846060.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, two carbon atoms, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The compound contains a thiadiazole ring, which is a five-membered aromatic ring with one sulfur atom and two nitrogen atoms . It also contains a benzamide group and a chlorophenyl group .Aplicaciones Científicas De Investigación
Molecular Structure and Theoretical Analysis
Research on related thiadiazole compounds includes the detailed crystal and molecular structure analysis using spectroscopic techniques and X-ray diffraction, alongside computational studies. These compounds' electronic properties, including bond lengths, angles, and torsion angles, have been explored through density functional theory (DFT) calculations. Such studies provide a foundational understanding of the compound's structural and electronic characteristics, suggesting potential for novel materials development, particularly in nonlinear optical (NLO) materials (Kerru et al., 2019).
Antiviral and Anticancer Applications
Synthetic efforts have produced various thiadiazole sulfonamides with antiviral properties, specifically against tobacco mosaic virus (Chen et al., 2010). Moreover, novel thiadiazoles incorporating pyrazole moieties have been evaluated as anticancer agents, showing significant activity against breast carcinoma cell lines (Gomha et al., 2014).
Corrosion Inhibition
The corrosion inhibition properties of 1,3,4-thiadiazole derivatives on mild steel in acidic solutions have been investigated. Certain derivatives exhibit promising inhibition efficiencies, potentially correlating with their quantum chemical parameters. These findings indicate potential applications in protecting metals against corrosion (Bentiss et al., 2007).
Antimicrobial Activity
Research into thiadiazole derivatives has demonstrated moderate antimicrobial activities against various bacterial and fungal strains. These findings highlight the potential of thiadiazole compounds as antimicrobial agents, warranting further investigation into their use in combating infectious diseases (Sah et al., 2014).
Quantum Chemical and Molecular Dynamics Studies
Quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives have been conducted to predict their corrosion inhibition performances on iron. These studies provide insights into the interaction mechanisms between these compounds and metal surfaces, further supporting their potential as corrosion inhibitors (Kaya et al., 2016).
Direcciones Futuras
Thiadiazole derivatives, including “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide”, have shown promise in various biological applications, particularly as potential anticancer agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their potential therapeutic applications.
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its LogP value suggests that it is lipophilic, which could influence its absorption and distribution . .
Result of Action
The molecular and cellular effects of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-10-7-8-12(9-11(10)2)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRTFSCTWHGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-trichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2845982.png)
![4-butoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2845983.png)
![3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid](/img/structure/B2845984.png)
![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride](/img/structure/B2845988.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2845990.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2845992.png)
![N-(1-cyanocyclobutyl)-N-methyl-2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetamide](/img/structure/B2845994.png)

![8-benzyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845996.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2845997.png)
